(6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride chemical properties
(6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride chemical properties
An In-depth Technical Guide to (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Authored by: Gemini, Senior Application Scientist
Abstract
(6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique electronic and structural features, combining a methoxy-substituted pyridine ring with a reactive hydrazine moiety, make it an indispensable reagent for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, core reactivity—most notably in the Fischer Indole Synthesis—and its significant role in the development of targeted therapeutics, such as kinase inhibitors. Safety protocols, handling, and analytical characterization are also discussed to provide a holistic resource for researchers, chemists, and drug development professionals.
Core Chemical and Physical Properties
(6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride is typically supplied as a stable salt, enhancing its shelf-life and handling characteristics compared to the free base. The presence of the electron-donating methoxy group and the electron-withdrawing pyridine nitrogen atom significantly influences the reactivity of the hydrazine functional group.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 179688-43-4 | [1] |
| Molecular Formula | C₆H₁₁Cl₂N₃O | [1] |
| Molecular Weight | 212.08 g/mol | [1] |
| Appearance | Off-white to light yellow or pink crystalline powder | [2] |
| Melting Point | ~200 °C (decomposes) | [2] |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO.[2][3] | |
| Stability | The dihydrochloride salt is significantly more stable than the free base. It is hygroscopic and should be stored under an inert atmosphere.[3][4] |
The dihydrochloride form ensures that both the pyridine nitrogen and the hydrazine nitrogens are protonated, increasing water solubility and stability by preventing aerial oxidation, a common degradation pathway for free hydrazines.
Synthesis and Mechanism
The most common laboratory-scale synthesis of aryl and heteroaryl hydrazines involves the diazotization of a primary aromatic amine followed by reduction of the resulting diazonium salt.
Synthetic Pathway Overview
The synthesis of (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride begins with the commercially available 6-methoxypyridin-3-amine. The amine is converted into a diazonium salt using sodium nitrite under acidic conditions at low temperatures. This intermediate is then reduced, typically with tin(II) chloride, to yield the target hydrazine, which is isolated as its stable dihydrochloride salt.[5]
Caption: Synthetic workflow for (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride.
Detailed Experimental Protocol: Synthesis
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Step 1: Diazotization of 6-Methoxypyridin-3-amine
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To a stirred solution of concentrated hydrochloric acid and water, add 6-methoxypyridin-3-amine (1.0 eq). Cool the mixture to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting solution at 0-5 °C for 1 hour to ensure complete formation of the diazonium salt. The solution should be used immediately in the next step.
-
Causality: Low temperatures are critical to prevent the decomposition of the unstable diazonium salt. The strong acid medium is necessary for the formation of nitrous acid (HNO₂) in situ from sodium nitrite.
-
-
Step 2: Reduction to Hydrazine Dihydrochloride
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.
-
Add the cold diazonium salt solution from Step 1 to the tin(II) chloride solution dropwise, maintaining the temperature below 10 °C. A precipitate will form.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid sequentially with cold water, ethanol, and diethyl ether to remove impurities and residual acid.
-
Dry the product under vacuum over a desiccant (e.g., P₂O₅ or CaSO₄) to yield (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride as a solid.[5][6]
-
Causality: Tin(II) chloride is a robust and cost-effective reducing agent for diazonium salts. The large excess ensures the complete reduction of the diazonium intermediate to the hydrazine. The final product precipitates from the acidic solution as the highly stable dihydrochloride salt.
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Reactivity and Core Application: The Fischer Indole Synthesis
The primary utility of (6-Methoxy-pyridin-3-yl)-hydrazine lies in its role as a key precursor for the Fischer Indole Synthesis, one of the oldest and most reliable methods for constructing the indole nucleus.[7][8] This heterocyclic core is a privileged scaffold found in numerous natural products and pharmaceuticals.[8]
Mechanism of the Fischer Indole Synthesis
The reaction proceeds by heating a phenyl- or heteroarylhydrazine with an aldehyde or ketone in the presence of an acid catalyst (Brønsted or Lewis acids).[7][9]
-
Hydrazone Formation: The hydrazine reacts with the carbonyl compound to form a hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.
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[10][10]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a[10][10]-sigmatropic rearrangement (a key step similar to a Claisen rearrangement), which forms a new C-C bond and breaks the N-N bond.
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Rearomatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular attack of the amino group onto an imine carbon to form a five-membered ring aminal.
-
Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions yields the stable, aromatic indole ring.[7]
Caption: Key stages of the Fischer Indole Synthesis.
Application in Kinase Inhibitor Synthesis
The indole and pyridine scaffolds are prevalent in kinase inhibitors, which are a major class of targeted cancer therapies.[11][12] Kinases are enzymes that regulate cellular processes like growth and proliferation, and their dysregulation is a hallmark of cancer.[11] The ability to use (6-Methoxy-pyridin-3-yl)-hydrazine to construct substituted indoles fused or linked to a pyridine ring makes it a valuable tool for generating libraries of potential kinase inhibitors.[13][14][15]
Detailed Experimental Protocol: Fischer Indole Synthesis
-
Objective: Synthesis of a 5-methoxy-azaindole derivative.
-
In a round-bottom flask, suspend (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride (1.0 eq) and a suitable ketone (e.g., cyclohexanone, 1.1 eq) in a solvent such as ethanol or acetic acid.
-
Add a strong acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, portion-wise.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the solution with a base (e.g., aqueous NaOH or NH₄OH) until it is alkaline.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired indole derivative.
-
Self-Validation: The identity and purity of the final product must be confirmed through analytical methods as described in the next section. The disappearance of the hydrazine starting material and the appearance of the indole product can be tracked to validate reaction completion.
-
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized (6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride.
Table 2: Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~3.9-4.1 ppm), and three distinct aromatic protons on the pyridine ring with characteristic coupling patterns. The N-H protons will be broad and may exchange with D₂O. |
| ¹³C NMR | Signals for the methoxy carbon (~55 ppm) and six distinct carbons of the pyridine ring. |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak for the free base (C₆H₉N₃O) at m/z 140.08. |
| HPLC | A single major peak indicating high purity (typically >98%). |
Quality Control Workflow
A standard QC protocol for a newly synthesized batch ensures its suitability for subsequent reactions.
Caption: Quality control workflow for batch validation.
Safety, Handling, and Storage
(6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride is a hazardous chemical and must be handled with appropriate precautions.[1]
-
Hazards:
-
Toxicity: Harmful if swallowed, toxic in contact with skin, and fatal if inhaled.[1]
-
Corrosivity: Causes severe skin burns and eye damage. Corrosive to the respiratory tract.[1]
-
Sensitization: May cause an allergic skin reaction.[1]
-
Carcinogenicity: May cause cancer.[1]
-
Environmental: Very toxic to aquatic life with long-lasting effects.[1]
-
-
Safe Handling:
-
Always work in a well-ventilated chemical fume hood.[1]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.[16]
-
Avoid inhalation of dust or vapors. Use respiratory protection if aerosols are generated.[1]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
-
Storage:
Conclusion
(6-Methoxy-pyridin-3-yl)-hydrazine dihydrochloride is a highly valuable and versatile reagent in the field of drug discovery. Its utility is most prominently demonstrated in the Fischer Indole Synthesis, providing access to a wide array of substituted azaindoles that are crucial scaffolds for developing targeted therapies, especially kinase inhibitors. While its synthesis is straightforward, its hazardous nature demands strict adherence to safety protocols. A thorough understanding of its properties, reactivity, and handling is essential for any scientist aiming to leverage this potent building block in the pursuit of novel therapeutic agents.
References
-
Hibino, S. (2000). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Health Science, 46(6), 435-446. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
-
Al-awar, R. S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2345-2355. [Link]
-
Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(15), 4933. [Link]
-
CAS Common Chemistry. (n.d.). 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one. [Link]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14776-14820. [Link]
-
National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. [Link]
- Google Patents. (n.d.). US4508695A - Process for preparing hydrazines.
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Hydrazinyl-6-methoxypyridine. PubChem Compound Database. [Link]
-
University of Massachusetts Amherst. (n.d.). The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. [Link]
-
ScienceOpen. (2025). Application of a macrocyclization strategy in kinase inhibitor development. [Link]
- Google Patents. (n.d.).
-
Arkat USA. (n.d.). 6-Hydrazinonicotinic acid hydrazide: a useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. [Link]
-
MDPI. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(6-Methoxypyridin-3-yl)pyrimidine. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Methoxypyridazin-3-amine. PubChem Compound Database. [Link]
- Google Patents. (n.d.). US8110705B2 - Processes for making hydrazides.
-
MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. [Link]
-
ResearchGate. (2012). 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
National Center for Biotechnology Information. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
-
National Center for Biotechnology Information. (2017). Discovery and Characterization of (R)-6-Neopentyl-2-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[2,1-c][1][3]oxazin-4(9H)-one (PF-06462894).... [Link]
-
National Center for Biotechnology Information. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity.... [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Hydrazine dihydrochloride | 5341-61-7 [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. (4-METHOXYBENZYL)HYDRAZINE DIHYDROCHLORIDE | 2011-48-5 [chemicalbook.com]
- 5. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. scienceopen.com [scienceopen.com]
- 14. mdpi.com [mdpi.com]
- 15. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
